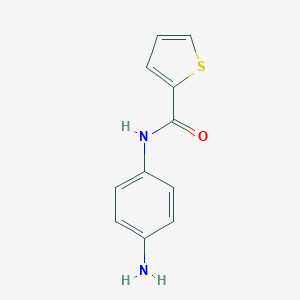

N-(4-aminophenyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANUULEQHTUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-(4-aminophenyl)thiophene-2-carboxamide and its Analogues

The most conventional and widely documented approaches rely on a linear sequence involving the functionalization of a thiophene (B33073) ring, followed by amide bond formation and a final reduction step.

This foundational strategy hinges on preparing a reactive acyl donor from a thiophene carboxylic acid, which is then coupled with an aniline (B41778) derivative.

A crucial intermediate in the synthesis is thiophene-2-carbonyl chloride. This acyl chloride provides a highly reactive electrophilic center for the subsequent amidation reaction. The preparation of this intermediate can be achieved through several methods, most commonly by treating thiophene-2-carboxylic acid with a chlorinating agent.

One established method involves the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds by dissolving 2-thiophenecarboxylic acid in a solvent like ethyl acetate, adding the DMF catalyst, and then slowly introducing thionyl chloride at an elevated temperature (e.g., 58-65°C). chemicalbook.com This process effectively converts the carboxylic acid into the more reactive acyl chloride, typically achieving high purity (>98%) and yields around 81% after purification by vacuum distillation. chemicalbook.com

Another common reagent for this transformation is oxalyl chloride. It can be used to prepare thiophene-2-carbonyl chlorides from the corresponding thiophenes, offering an alternative route to this key intermediate. google.com The choice of reagent often depends on the desired scale, reaction conditions, and purification strategy.

Table 1: Comparison of Reagents for Thiophene-2-carbonyl Chloride Synthesis

| Reagent | Typical Conditions | Key Advantages | Source |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Catalytic DMF, Ethyl Acetate, 58-65°C | Commonly available, high yield and purity reported. | chemicalbook.com |

| Oxalyl Chloride | Elevated temperature, short reaction time. | Effective for direct conversion from thiophenes. | google.com |

Once thiophene-2-carbonyl chloride is prepared, it is reacted with an aniline derivative to form the amide bond. To synthesize the target molecule, the coupling partner is typically 4-nitroaniline, as the nitro group is a stable precursor to the desired amino group and deactivates the aniline ring, preventing side reactions. The reaction between an acyl chloride and an amine is often referred to as the Schotten-Baumann reaction. fishersci.it It is generally carried out in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine, DIEA) or pyridine (B92270), to neutralize the HCl gas that is formed as a byproduct. fishersci.it

Alternatively, the amide bond can be formed directly from thiophene-2-carboxylic acid without first converting it to the acyl chloride. This is achieved using peptide coupling reagents. A common protocol involves activating the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). mdpi.com For couplings with electron-deficient anilines, which are less reactive, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial, leading to the formation of a more reactive HOBt ester intermediate. nih.gov

Table 2: Amide Coupling Strategies

| Method | Reagents | Description | Source |

|---|---|---|---|

| Acyl Chloride Route | Thiophene-2-carbonyl chloride, 4-Nitroaniline, Base (e.g., Pyridine, DIEA) | A classic, high-yielding reaction where the amine attacks the highly reactive acyl chloride. | fishersci.it |

| Carboxylic Acid Route | Thiophene-2-carboxylic acid, 4-Nitroaniline, Coupling Agents (e.g., EDC, DMAP, HOBt) | Forms the amide bond directly from the acid, avoiding the isolation of the acyl chloride. Particularly useful for sensitive substrates. | mdpi.comnih.gov |

The final step in the established synthetic sequence is the reduction of the nitro group on the N-(4-nitrophenyl)thiophene-2-carboxamide intermediate to the corresponding primary amine, yielding the target compound. scbt.combldpharm.com This transformation is a critical step for which several reliable methods have been developed.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. masterorganicchemistry.com The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on activated carbon (Pd/C) is the most common and versatile heterogeneous catalyst for this purpose. rsc.orgsci-hub.se The reaction is usually performed in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. masterorganicchemistry.comrsc.org The Pd/C catalyst facilitates the addition of hydrogen across the nitro group, selectively reducing it to an amine without affecting the thiophene ring or the amide bond under controlled conditions.

The general reaction is as follows: N-(4-nitrophenyl)thiophene-2-carboxamide + 3 H₂ --(Pd/C)--> this compound + 2 H₂O

It is important to note that sulfur-containing compounds like thiophenes can sometimes act as poisons to palladium catalysts. researchgate.net However, for many standard reductions, the reaction proceeds effectively.

Introduction of the 4-aminophenyl Moiety: Reduction of Nitro Precursors

Advanced and Efficient Synthetic Strategies

Research into the synthesis of thiophene carboxamides has also led to the development of more advanced and efficient strategies aimed at improving cost-effectiveness, safety, and environmental impact.

One such advancement targets the preparation of the thiophene-2-carbonyl chloride intermediate. A novel process has been developed that utilizes a catalytic liquid-phase aerobic oxidation of 2-acetylthiophene, which itself can be prepared efficiently from thiophene. acs.org This method avoids harsher reagents and significant waste generation associated with some traditional routes. acs.org

Another modern approach involves transfer hydrogenation for the reduction of the nitro group. Instead of using pressurized hydrogen gas, which can pose safety and handling challenges, a hydrogen donor like methanol can be used in the presence of a Pd/C catalyst. sci-hub.se This method is operationally simple, does not require specialized high-pressure equipment, and utilizes methanol as an inexpensive and readily available green reductant. sci-hub.se

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis (MAS) has emerged as a powerful technique for accelerating organic reactions. nih.gov For the synthesis of thiophene carboxamides, microwave irradiation provides a method to rapidly achieve high temperatures under controlled solvothermal conditions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govfoliamedica.bg

For instance, the synthesis of related thiophene carboxamide derivatives has been successfully performed using microwave irradiation. In one procedure, a mixture of a hydrazide and an aromatic aldehyde in glacial acetic acid was irradiated at 100°C for just 15 minutes to yield the desired product. nih.gov Another example involves the reaction of a 4-aminothiophene-3-carboxamide (B11731693) derivative with chloroacetyl chloride in n-butanol, which was completed in 5 minutes at 150°C in a microwave oven. nih.gov These examples demonstrate the capacity of microwave energy to drive reactions to completion in a fraction of the time required by traditional reflux methods, which can take several hours. foliamedica.bgnih.gov The rapid, localized heating provided by microwaves minimizes the formation of side products and simplifies purification processes. nih.gov

Table 1: Comparison of Reaction Times for Amide Synthesis

| Reaction Type | Activation Method | Solvent | Temperature (°C) | Time | Reference |

| Arylidenehydrazinocarbonyl Synthesis | Microwave | Acetic Acid | 100 | 15 min | nih.gov |

| Acylation of Aminothiophene | Microwave | n-Butanol | 150 | 5 min | nih.gov |

| Biginelli Condensation | Microwave | Ethanol | N/A | 22-24 min | foliamedica.bg |

| Biginelli Condensation | Conventional | Ethanol | Reflux | 20-24 hrs | foliamedica.bg |

Coupling Agent-Mediated Amide Formation (e.g., Carbodiimide-based Agents)

A cornerstone of this compound synthesis is the formation of the amide bond between thiophene-2-carboxylic acid and a suitable aniline derivative, such as p-phenylenediamine (B122844). This transformation is frequently facilitated by coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Carbodiimide-based agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide bond and releasing a urea (B33335) byproduct.

A typical procedure involves dissolving the thiophene-2-carboxylic acid in a dry solvent like dichloromethane (B109758) (DCM), followed by the addition of EDC and DMAP. nih.govmdpi.com After a brief stirring period to allow for activation, the aniline component is added, and the reaction proceeds at room temperature until completion. nih.gov While effective, this method can sometimes result in lower yields, particularly with sterically hindered amines or when the product has low solubility in the reaction medium. nih.gov

Table 2: Common Coupling Agents and Catalysts for Thiophene Carboxamide Synthesis

| Coupling Agent | Catalyst | Solvent | Key Features | Reference(s) |

| EDC | DMAP | DCM | Mild conditions, common for heat-sensitive substrates. | nih.gov |

| DCC | DMAP | DCM | Good yields, but byproduct (DCU) can complicate purification. | nih.govmdpi.com |

| TiCl₄ | Pyridine | Pyridine | Used as both a Lewis acid activator and solvent. | mdpi.com |

| Thionyl Chloride (SOCl₂) | N/A | N/A | Forms a highly reactive acyl chloride intermediate. | researchgate.net |

Green Chemistry Principles in Thiophene Carboxamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of thiophene carboxamide synthesis, these principles can be applied by selecting environmentally benign solvents, employing catalytic methods to improve atom economy, and reducing energy consumption. unito.itrsc.org

One significant advancement is the use of water as a reaction medium for the palladium-catalyzed direct C-H arylation of thiophene derivatives. unito.it This approach avoids volatile organic solvents and can even utilize low-purity industrial wastewater, enhancing the sustainability of the process. unito.it Another green strategy involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.org These solvents are biodegradable, have low toxicity, and can often be recycled and reused multiple times without a significant loss of activity, making them an excellent alternative to traditional organic solvents. rsc.org Furthermore, catalytic approaches, such as the direct C-H arylation, are inherently greener than classical cross-coupling reactions as they reduce the number of synthetic steps by avoiding the pre-functionalization of one of the aromatic reagents, thus improving atom and step economy. unito.it

Chemical Reactivity and Derivatization Approaches

The structure of this compound features several reactive sites that allow for a wide range of chemical modifications. These include the primary amino group on the phenyl ring, the thiophene ring itself, and the amide linkage.

Reactions Involving the Aminophenyl Group (e.g., Acylation, Diazotization)

The primary amino group (-NH₂) on the phenyl ring is a versatile functional handle for derivatization. It can readily undergo acylation reactions with acyl chlorides or anhydrides to form new amide derivatives. For example, the reaction with chloroacetyl chloride introduces a chloroacetamide group, which can serve as a building block for further elaboration. nih.gov The acetylation of this compound yields N-(4-acetamidophenyl)thiophene-2-carboxamide, a common modification in medicinal chemistry. aaa-chem.com

This amino group also enables derivatization for analytical purposes. Tagging carboxylic acids with reagents like N-(4-aminophenyl)piperidine significantly enhances their detection in mass spectrometry by increasing their proton affinity. nsf.govnih.gov

Furthermore, the primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer-type reactions.

Electrophilic Substitution and Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. nih.gov The reactivity and orientation of substitution are governed by the existing substituents. In this compound, the C2 position is occupied by the carboxamide group. This group is electron-withdrawing and deactivating, directing incoming electrophiles primarily to the C5 position. quimicaorganica.orgyoutube.compearson.com

Typical electrophilic substitution reactions applicable to the thiophene ring include:

Nitration: Using reagents like fuming nitric acid in acetic anhydride. youtube.com

Halogenation: Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective monohalogenation at the C5 position.

Friedel-Crafts Acylation: Introducing an acyl group using an acyl chloride and a Lewis acid catalyst. quimicaorganica.org

While the carboxamide group reduces the electron density of the thiophene ring, the ring's inherent aromaticity ensures that these functionalization reactions can proceed, providing a pathway to a diverse array of substituted analogs. nih.gov

Amide Bond Stability and Hydrolysis Investigations

The amide bond is generally stable under physiological conditions, a key feature for its prevalence in pharmaceuticals. However, it can be cleaved under specific chemical conditions. The hydrolysis of the amide bond in this compound to regenerate thiophene-2-carboxylic acid and p-phenylenediamine can be achieved under harsh acidic or basic conditions, typically requiring elevated temperatures. evitachem.com

More specialized methods for amide bond cleavage exist, such as hydrazinolysis. google.com Treating the amide with hydrazine, a powerful nucleophile, under nearly anhydrous conditions can effectively cleave the bond while potentially preserving other sensitive functional groups within the molecule. google.com Understanding the stability and cleavage of the amide bond is crucial for prodrug design and for studies involving the metabolic fate of the compound.

Formation of Complex Molecular Structures (e.g., Polymeric Precursors)

The bifunctional nature of this compound, possessing both a reactive primary amine group and a thiophene carboxamide moiety, positions it as a valuable monomer for the synthesis of complex polymeric structures, particularly polyamides. These polymers are of significant interest due to the integration of the rigid and electronically active thiophene ring into the polymer backbone, which can impart unique thermal, mechanical, and optoelectronic properties to the resulting materials. The primary pathway to forming these polymeric structures is through polycondensation reactions, where the amine group of this compound reacts with a suitable comonomer bearing two carboxylic acid or acyl chloride groups.

The synthesis of thiophene-containing polyamides typically involves the reaction of a diamine with a dicarboxylic acid or its more reactive derivative, such as a diacyl chloride. In the case of this compound, the free amino group (-NH2) on the phenyl ring serves as the reactive site for polymerization. This allows for its polycondensation with various aromatic or aliphatic dicarboxylic acids.

General Polycondensation Reaction:

n H₂N-Ph-NHCO-Th + n HOOC-R-COOH → [-HN-Ph-NHCO-Th-CO-R-CO-]n + 2n H₂O

Where Ph is a phenylene group and Th is a thiophene ring.

Research into related systems, such as thiophene network polyamides (TPPA), has demonstrated the feasibility of incorporating thiophene and aminophenyl moieties into robust polymer networks. researchgate.net For instance, the reaction of 1,3,5-tris(4-aminophenyl)benzene (B174889) with thiophene-based diacyl chlorides would lead to a cross-linked polyamide network. researchgate.net This principle can be extended to the linear polymerization of this compound.

The properties of the resulting polyamides can be tailored by the choice of the dicarboxylic acid comonomer. For example, using aromatic dicarboxylic acids like terephthalic acid or isophthalic acid would lead to rigid-rod like polymers with high thermal stability and mechanical strength. Conversely, the use of more flexible aliphatic dicarboxylic acids, such as adipic acid, would result in more flexible polymers with lower glass transition temperatures.

The synthesis of novel aromatic polyamides from various ether diamine monomers has been successfully achieved through direct polycondensation in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) containing dissolved calcium chloride, using triphenyl phosphite (B83602) and pyridine as condensing agents. researchgate.net This method yields high inherent viscosity polyamides that can form transparent, flexible, and tough films. researchgate.net A similar approach could be employed for the polymerization of this compound.

Table of Potential Dicarboxylic Acid Comonomers and Expected Polymer Properties:

| Dicarboxylic Acid Comonomer | Chemical Structure | Expected Polymer Characteristics |

| Terephthalic Acid | HOOC-C₆H₄-COOH | High rigidity, high thermal stability, good mechanical strength, potential for liquid crystalline behavior. |

| Isophthalic Acid | HOOC-C₆H₄-COOH | Good thermal stability, improved solubility compared to terephthalic acid-based polyamides. |

| Adipic Acid | HOOC-(CH₂)₄-COOH | Increased flexibility, lower melting point and glass transition temperature, improved processability. |

| 2,5-Thiophenedicarboxylic Acid | HOOC-C₄H₂S-COOH | Fully thiophene-based backbone, potential for enhanced electronic and optical properties. |

The resulting polyamides containing the this compound moiety are precursors to functional materials. The presence of the thiophene unit can be exploited for further chemical modification or to impart specific functionalities, such as conductivity upon doping or fluorescence. The synthesis of such polymers opens avenues for the development of advanced materials for applications in electronics, separation membranes, and high-performance composites.

Structural Elucidation and Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of newly synthesized compounds like N-(4-aminophenyl)thiophene-2-carboxamide. mdpi.com By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically with an error of less than 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov

Molecular Ion Peak Confirmation

In HRMS analysis, this compound (molecular formula: C₁₁H₁₀N₂OS) is expected to exhibit a prominent molecular ion peak. Using electrospray ionization (ESI) in positive-ion mode, this would typically be observed as the protonated molecule, [M+H]⁺. mdpi.com The calculated exact mass for the neutral molecule is 218.0514 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 219.0587. The high resolution of the instrument allows for the experimental measurement of this value with minimal deviation, confirming the elemental formula and distinguishing it from other potential isobaric compounds. nih.gov For instance, a related compound, N-(4-aminophenyl)-N-methylthiophene-2-carboxamide (C₁₂H₁₂N₂OS), has a distinct exact mass of 232.0670 g/mol . nih.gov

Fragmentation Pattern Analysis for Structural Corroboration

Beyond confirming the molecular formula, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation of thiophene-carboxamide derivatives is often predictable. nih.gov

For this compound, the most probable fragmentation pathway involves the cleavage of the amide C-N bond, which is typically the weakest bond in the central linkage. nih.gov This cleavage would lead to two primary, stable fragment ions:

Thiophene-2-carbonyl cation : This fragment (C₅H₃OS⁺) would result from the thiophene (B33073) ring attached to the carbonyl group, with an expected m/z of 111.

4-aminophenyl radical : This fragment (C₆H₆N⁺) would correspond to the aminophenyl portion of the molecule, with an expected m/z of 92.

Further fragmentation of the thiophene-2-carbonyl cation could occur through the loss of a carbon monoxide (CO) group, a common fragmentation pathway for carbonyl-containing compounds, leading to a thienyl cation at m/z 83. libretexts.org This detailed fragmentation pattern serves as a molecular fingerprint, corroborating the proposed connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds allows for a robust prediction of its key molecular and supramolecular features. mdpi.comresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would precisely determine all geometric parameters of the molecule. Based on data from related structures, the expected bond lengths and angles can be estimated. researchgate.netpsu.edu The amide linkage is expected to be largely planar due to resonance.

Interactive Table: Predicted Bond Lengths and Angles for this compound

The following data is representative and compiled from crystallographic data of structurally related thiophene, amide, and aniline (B41778) derivatives.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |

| Bond Lengths | ||||

| C=O | C | O | - | ~1.23 Å |

| C-N (Amide) | C | N | - | ~1.33 Å |

| C-C (Thio-CO) | C | C | - | ~1.48 Å |

| N-C (Aniline) | N | C | - | ~1.42 Å |

| C-S (Thiophene) | C | S | - | ~1.71 Å |

| Bond Angles | ||||

| O=C-N | O | C | N | ~122° |

| C-N-C | C | N | C | ~125° |

| C-C-S | C | C | S | ~112° |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing, or how molecules arrange themselves in a crystal lattice, is governed by intermolecular forces. scirp.org The functional groups in this compound are poised to form strong hydrogen bonds. The amide N-H group and the amine N-H₂ group are potent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone of chemical characterization, providing the quantitative elemental composition of a substance. azom.com This analytical technique is indispensable in synthetic chemistry for the validation of the empirical formula of a newly synthesized compound like this compound. The empirical formula denotes the simplest whole-number ratio of the atoms present in a compound. chemcollective.orgcalculatorsconversion.com The core principle of this validation lies in the comparison of experimentally determined mass percentages of the constituent elements with the theoretically calculated values derived from the proposed molecular formula. nih.govstackexchange.com

Theoretical Elemental Composition

For this compound, the molecular formula is established as C₁₁H₁₀N₂OS. Based on this formula, the theoretical mass percentage of each element—Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S)—can be calculated. This calculation involves using the atomic masses of each element to determine the molecular weight of the compound and subsequently the mass contribution of each element to the total molecular weight. These theoretical values serve as the benchmark against which experimental results are compared.

Analytical Procedure and Data Interpretation

The standard method for determining the elemental composition of organic compounds is combustion analysis, often performed using an automated CHNSO analyzer. azom.comuniversallab.org In this procedure, a small, accurately weighed sample of the compound undergoes complete combustion in a furnace at high temperatures in the presence of excess oxygen. velp.com This process quantitatively converts the carbon, hydrogen, nitrogen, and sulfur within the compound into gaseous products: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂) or nitrogen oxides (NOₓ), and sulfur dioxide (SO₂). universallab.org

These combustion products are then passed through a series of traps or chromatographic columns to separate them, and their amounts are measured by a detector, typically a thermal conductivity detector. universallab.org The mass of each element in the original sample is calculated from the masses of these gaseous products. Oxygen content is often determined separately by pyrolysis in an inert atmosphere. The results are presented as the mass percentage of each element in the sample.

For the synthesized this compound to be confirmed as pure and structurally correct, the experimentally "found" percentages from the elemental analysis must align closely with the "calculated" theoretical percentages. According to established standards in chemical literature, a tolerance of ±0.4% between the found and calculated values is generally accepted as evidence of purity. nih.govrsc.org Any significant deviation outside this range would indicate the presence of impurities, such as solvents, unreacted starting materials, or byproducts of the synthesis, or could suggest that the actual structure of the synthesized compound is different from the one proposed.

Data Table: Elemental Composition of this compound

The table below outlines the theoretical elemental composition of this compound. In a typical research report, this table would be populated with the "Found (%)" values obtained from the experimental analysis to provide a direct comparison.

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Mass Contribution ( g/mol ) | Calculated Composition (%) | Found (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 60.52 | Experimental data to be inserted |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.63 | Experimental data to be inserted |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.84 | Experimental data to be inserted |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.33 | Experimental data to be inserted |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.70 | Experimental data to be inserted |

| Total | 218.30 | 100.00 |

This rigorous verification through elemental analysis is a critical step in the characterization of this compound, ensuring the reliability of the compound's identity and purity for any subsequent applications or studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard and reliable method for investigating the quantum mechanical behavior of molecules. ikm.org.my It is widely used to determine optimized geometry, electronic properties, and various reactivity parameters for organic compounds, including thiophene-2-carboxamide derivatives. nih.govbohrium.com Calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. bohrium.comtandfonline.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For thiophene-2-carboxamide derivatives, DFT calculations have been successfully used to predict geometric parameters like bond lengths, bond angles, and dihedral angles. bohrium.com

In studies of related compounds, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a good correlation between theoretically calculated and experimentally determined (via X-ray diffraction) structural parameters has been observed. bohrium.com For N-(4-aminophenyl)thiophene-2-carboxamide, optimization would likely reveal a largely planar structure for the thiophene (B33073) and phenyl rings, with a specific rotational angle around the amide bond. The presence of intramolecular hydrogen bonding, for instance between the amide hydrogen and the thiophene's sulfur atom or the amino group, can significantly influence the final energetic profile and conformation. DFT studies on similar structures have noted the role of such intramolecular interactions in stabilizing the molecular geometry. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for Thiophene-2-Carboxamide Derivatives Note: This table presents typical data from DFT studies on related thiophene carboxamide structures to illustrate expected values. Data is not specific to this compound.

| Parameter | Bond/Angle | Typical Calculated Value | Source Context |

| Bond Length | C=O (Amide) | ~1.23 Å | DFT/B3LYP |

| Bond Length | C-N (Amide) | ~1.36 Å | DFT/B3LYP |

| Bond Length | C-S (Thiophene) | ~1.74 Å | DFT/B3LYP |

| Bond Angle | O=C-N (Amide) | ~122° | DFT/B3LYP |

| Dihedral Angle | Thiophene-Amide | Varies | Influenced by substitution and H-bonding |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl and thiophene rings, which can act as electron-donating centers. nih.govresearchgate.net Conversely, the LUMO is likely distributed over the carboxamide linker and the thiophene ring, which can act as electron-accepting centers. nih.gov

Studies on various thiophene-2-carboxamide derivatives show energy gaps typically ranging from 3.8 to 5.1 eV, depending on the specific substituents. nih.gov For instance, amino-substituted thiophene-2-carboxamides have been found to possess a relatively high HOMO-LUMO energy gap, indicating significant stability. nih.gov

Table 2: FMO Energy Data from Theoretical Studies on Related Thiophene Derivatives Note: These values are for analogous compounds and serve as an estimation for the target molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Amino Thiophene-2-Carboxamide Derivative nih.gov | High | Low | ~4.0 - 4.2 | DFT/B3LYP/6-31G(d,p) |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide nih.gov | - | - | 5.031 | DFT |

| 5-(4-fluorophenyl)-N-(trimethoxyphenyl)thiophene-2-carboxamide nih.gov | -5.80 | -1.48 | 4.32 | DFT |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and potentially the sulfur atom of the thiophene ring, making these the primary sites for electrophilic interaction. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amide (N-H) and amine (-NH2) groups, indicating these are the most probable sites for nucleophilic interaction. researchgate.net

This mapping helps to rationalize the molecule's interaction with receptors and other molecules by highlighting the regions responsible for intermolecular forces like hydrogen bonding.

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Representative Thiophene Derivative Note: The data is from a theoretical study on a related compound to illustrate typical values.

| Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.21 |

| LUMO Energy | E_LUMO | - | -1.89 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.32 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.16 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.05 |

| Electrophilicity Index | ω | μ²/2η | 3.79 |

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) applications. The intramolecular charge transfer from the electron-donating aminophenyl group to the electron-accepting part of the molecule can lead to a large change in dipole moment and high molecular hyperpolarizability (β), a key NLO property.

Theoretical DFT calculations are employed to predict NLO properties by computing the dipole moment (μ) and the first-order hyperpolarizability (β). tandfonline.com Studies on similar donor-acceptor molecules containing thiophene have shown that they can possess significant NLO responses, suggesting that this compound could be a promising material for optoelectronic applications. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT provides insights into static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape, flexibility, and interactions of this compound in a simulated environment, such as in solution or in complex with a biological target.

In studies of related thiophene carboxamide derivatives designed as biomimetics, MD simulations have been used to assess the stability of the compound when docked into the binding site of a protein. nih.gov These simulations, often run for timescales of nanoseconds, monitor the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the protein-ligand complex and identify key interactions. nih.gov For this compound, MD simulations could elucidate its preferred conformations in an aqueous environment and the dynamics of its hydrogen bonding interactions with surrounding solvent molecules.

In Silico Prediction of Molecular Interactions and Target Binding

There is no available research specifically detailing the in silico prediction of molecular interactions for this compound.

Molecular Docking Studies for Protein-Ligand Interactions

No molecular docking studies have been published that specifically investigate the interactions between this compound and protein targets. While research on related thiophene carboxamides shows they are often docked against targets like tubulin, specific data for the title compound is not available. nih.gov

Binding Affinity Prediction and Identification of Interaction Hotspots

Information regarding the predicted binding affinity or the identification of interaction hotspots for this compound is not present in the accessible scientific literature.

Mechanistic Insights into Receptor and Enzyme Binding Modes

Without docking studies or other computational simulations, there are no published mechanistic insights into how this compound might bind to specific receptors or enzymes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

No dedicated QSAR or QSPR studies have been performed with this compound as a component of the training or test set.

Ligand-Based Feature Analysis for Potency and Selectivity

A ligand-based feature analysis focused on the potency and selectivity of this compound has not been reported. Such analyses are common for series of related compounds but appear not to have been conducted for this specific molecule.

Research Applications in Biological Systems: Mechanistic Insights

Investigation of Antimicrobial Action Mechanisms

Thiophene-2-carboxamide derivatives have demonstrated notable potential as antimicrobial agents. Their mode of action often involves targeting structures and pathways that are unique to microbial cells, providing a basis for selective toxicity.

Antibacterial Activity Against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of thiophene-2-carboxamide have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The structural features of these compounds, such as the substituents on the thiophene (B33073) and phenyl rings, play a crucial role in determining their antibacterial potency and spectrum of activity. nih.govnih.gov For instance, certain 3-amino thiophene-2-carboxamide compounds have displayed higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov Studies have shown that these compounds are generally more active against Gram-positive bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-Amino-thiophene-2-carboxamide (7b) | Staphylococcus aureus | Activity Index vs. Ampicillin | 83.3% | nih.gov |

| 3-Amino-thiophene-2-carboxamide (7b) | Escherichia coli | Activity Index vs. Ampicillin | 64.0% | nih.gov |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | MIC₅₀ | 8-32 mg/L | core.ac.uk |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | MIC₅₀ | 8-32 mg/L | core.ac.uk |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | MIC₅₀ | 8-32 mg/L | core.ac.uk |

A primary mechanism for antibacterial action is the inhibition of cell wall biosynthesis. The bacterial cell wall, composed mainly of peptidoglycan, is essential for maintaining cell integrity and shape, making it an ideal target for antibiotics. creative-biolabs.com Antibiotics that interfere with peptidoglycan synthesis can weaken the cell wall, leading to cell lysis and bacterial death. creative-biolabs.comresearchgate.net While direct evidence for N-(4-aminophenyl)thiophene-2-carboxamide specifically inhibiting this pathway is still emerging, it represents a plausible mechanism of action for novel antibacterial agents designed from this scaffold. The disruption of cell wall synthesis is a well-established strategy employed by major classes of antibiotics, including β-lactams and glycopeptides. creative-biolabs.com

A more extensively studied mechanism involves the targeting of essential bacterial enzymes.

β-lactamase: Many pathogenic bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. mdpi.com Thiophene-2-carboxamide analogues have been investigated as β-lactamase inhibitors. mdpi.com For example, certain N-(4-methylpyridin-2-yl) thiophene-2-carboxamide derivatives have shown high activity against Extended-Spectrum β-Lactamase (ESBL)-producing E. coli. researchgate.netnih.gov Molecular docking studies have confirmed that these compounds can fit into the binding pocket of the β-lactamase enzyme, suggesting their potential to restore the efficacy of conventional β-lactam antibiotics. mdpi.comresearchgate.net

DNA-Gyrase: DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. nih.govals-journal.com Its inhibition leads to the cessation of these vital processes and ultimately results in bacterial cell death. als-journal.com This enzyme is a validated target for several classes of antibiotics. nih.gov While aminocoumarin antibiotics are known potent inhibitors of DNA gyrase, the potential for thiophene-2-carboxamide derivatives to act via this mechanism is an active area of investigation, given that various heterocyclic compounds have been identified as DNA gyrase inhibitors. nih.govals-journal.com

Table 2: Inhibition of Bacterial Enzymes by Heterocyclic Compounds

| Compound Class | Enzyme | Target Organism | Measurement | Result | Reference |

|---|---|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | β-lactamase | E. coli | Molecular Docking | Good fit and interactions with binding pocket | researchgate.netnih.gov |

| Aminocoumarins | DNA Gyrase | S. aureus | Inhibition Assay | Potent inhibition | nih.gov |

| Pyrazole-5-Carbohydrazide Derivative (3j) | DNA Gyrase | S. aureus | IC₅₀ | 0.13 µg/mL | figshare.com |

| Pyrazole-5-Carbohydrazide Derivative (3k) | DNA Gyrase | S. aureus | IC₅₀ | 0.15 µg/mL | figshare.com |

Antifungal Activity Against Fungal Species (e.g., Candida albicans, Aspergillus Niger)

In addition to antibacterial properties, derivatives of the thiophene-2-carboxamide scaffold have been explored for their antifungal activity. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, pose a significant health threat. Research has shown that modifying the core structure can yield compounds with potent efficacy against various fungal species. nih.gov

One promising mechanism of action for antifungal thiophene derivatives is the inhibition of succinate dehydrogenase (SDH). ccspublishing.org.cnsioc-journal.cn SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts fungal respiration and energy production. Molecular docking studies have suggested that pyrazole-thiophene carboxamides can bind effectively to the active site of SDH. ccspublishing.org.cnsioc-journal.cn

Table 3: Antifungal Activity of Thiophene Carboxamide Derivatives

| Compound Derivative | Fungal Species | Measurement | Result | Reference |

|---|---|---|---|---|

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) | Rhizoctonia solani | EC₅₀ | 11.6 µmol/L | ccspublishing.org.cn |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) | Botrytis cinerea | EC₅₀ | 21.3 µmol/L | ccspublishing.org.cn |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Pseudoperonospora cubensis | EC₅₀ | 1.96 mg/L | nih.gov |

Mechanistic Studies of Anticancer Activity

The thiophene carboxamide scaffold has also emerged as a promising framework for the development of anticancer agents. mdpi.com These compounds can selectively induce cytotoxicity in cancer cells through various mechanisms, with a primary focus on halting their uncontrolled proliferation.

Inhibition of Cancer Cell Proliferation and Growth

Numerous studies have demonstrated the antiproliferative effects of novel thiophene carboxamide derivatives against a panel of human cancer cell lines. mdpi.comnih.gov These compounds have shown the ability to reduce cancer cell viability significantly. mdpi.com For example, certain derivatives have exhibited promising cytotoxic effects against breast cancer (MCF-7), colon cancer (HT-29), and melanoma (A375) cell lines. mdpi.com

Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a natural product known for its potent anticancer activity via tubulin polymerization inhibition. nih.govresearchgate.netnih.gov Molecular dynamics simulations and docking studies suggest that these synthetic compounds can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which is essential for cell division and proliferation. researchgate.netnih.gov This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Table 4: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound Derivative | Cancer Cell Line | Measurement | Result (µM) | Reference |

|---|---|---|---|---|

| MB-D2 | MCF-7 (Breast) | % Viability at 100 µM | 38.93% | mdpi.com |

| MB-D2 | HT-29 (Colon) | % Viability at 100 µM | 30.6% | mdpi.com |

| MB-D4 | MCF-7 (Breast) | % Viability at 100 µM | 53.98% | mdpi.com |

| Compound 2b | Hep3B (Liver) | IC₅₀ | 5.46 | nih.gov |

| Compound 2e | Hep3B (Liver) | IC₅₀ | 12.58 | nih.gov |

| Compound 1 (Spiro-acenaphthylene tethered- nih.govnih.govmdpi.com-thiadiazole) | RXF393 (Renal) | IC₅₀ | 7.01 | mdpi.com |

| Compound 1 (Spiro-acenaphthylene tethered- nih.govnih.govmdpi.com-thiadiazole) | HT29 (Colon) | IC₅₀ | 24.3 | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of thiophene carboxamide have been shown to induce programmed cell death, or apoptosis, a critical process in cancer therapy. Studies on various cancer cell lines, including melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7), have revealed that certain thiophene carboxamide compounds can trigger morphological changes characteristic of apoptosis. This is further supported by the enhanced activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.gov

The intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, appears to be a primary mechanism. Thiophene carboxamide derivatives have been observed to cause depolarization of the mitochondrial membrane, a crucial event that leads to the release of cytochrome c and the subsequent activation of caspases. nih.gov

In addition to inducing apoptosis, related compounds have demonstrated the ability to halt the cell division cycle. For instance, certain isoxazole-carboxamide derivatives, which share structural similarities, have been found to cause cell cycle arrest in the G2/M phase in hepatocellular carcinoma cells. nih.gov Checkpoint kinase-1 (Chk1), a critical regulator of the cell cycle in response to DNA damage, has been identified as a target for a class of 2-ureido thiophene carboxamide inhibitors. nih.gov

Modulation of Key Enzymes and Receptors in Oncogenic Pathways

The anticancer potential of this compound and its analogs extends to their ability to modulate crucial enzymes and receptors involved in cancer development and progression.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.gov Several thiophene-based compounds have been investigated as potent inhibitors of VEGFR-2. For example, certain 1,3,4-thiadiazole-based derivatives incorporating a thiophene moiety have shown significant VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range, comparable to the established inhibitor pazopanib. nih.gov Similarly, substituted 4-amino-2-thiopyrimidines have been designed as dual inhibitors of VEGFR-2 and BRAF kinase, demonstrating submicromolar inhibitory concentrations against VEGFR-2. nih.gov

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is another important target in oncology, as its activation promotes cell growth and survival. nih.govresearchgate.net Computational studies have been employed to identify potential inhibitors of IGF-1R, with natural compounds being screened for their binding affinity to this receptor. nih.govresearchgate.net While direct inhibition data for this compound is not available, the broader class of small-molecule inhibitors targeting IGF-1R is an active area of research. nih.gov

DHX9: DExH-box helicase 9 (DHX9) is an enzyme involved in various cellular processes, including transcription and the maintenance of genomic stability, and is overexpressed in many cancers. nih.govnih.gov Thiophene-containing compounds are being explored as inhibitors of DHX9. Patent applications have disclosed inhibitors of RNA helicase DHX9 that include thiophene-2-carboxamide scaffolds. google.comgoogle.com For instance, 4-(3-aminophenyl)-N-(3-methanesulfonamidophenyl) thiophene-2-carboxamide has been synthesized as part of a library of potential DHX9 inhibitors. google.com

Interaction with Metabolic Pathways and Enzyme Acetylation

The metabolic fate of this compound and its direct influence on enzyme acetylation are areas that require further investigation. However, studies on related amide-containing compounds provide some insights. The metabolism of certain carboxamide derivatives has been shown to be catalyzed by cytochrome P450 enzymes, such as CYP3A4/3A5, leading to various metabolites. nih.gov The impact of the thiophene carboxamide scaffold on metabolic pathways and protein acetylation remains an open area for research.

Anti-inflammatory Properties: Molecular Targets and Signaling Cascade Modulation

Thiophene-containing compounds have demonstrated notable anti-inflammatory properties. nih.gov A series of 4-amide-thiophene-2-carboxyl derivatives have been developed as potent antagonists of the P2Y14 receptor, a potential target for inflammatory bowel disease. nih.gov One optimized compound from this series exhibited subnanomolar antagonistic activity (IC50: 0.40 nM) and showed a remarkable anti-inflammatory effect in an experimental colitis mouse model. nih.gov The mechanism of action involves the modulation of signaling cascades associated with this receptor, highlighting the potential of the thiophene carboxamide core in developing novel anti-inflammatory agents.

Enzyme and Receptor Inhibition Profiling

The versatility of the thiophene carboxamide structure allows for its interaction with a range of enzymes and receptors.

Factor Xa: Factor Xa (FXa) is a crucial enzyme in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.govmdpi.comnih.govfrontiersin.org Several N2-thiophenecarbonyl anthranilamides, which are structurally related to this compound, have been synthesized and shown to possess anticoagulant activity. nih.gov For example, N-(4-morpholinophenyl)-2-(thiophen-2-ylcarbonyl)benzamide displayed a significant prolongation of the activated partial thromboplastin time (aPTT). nih.gov These compounds act as direct inhibitors of FXa, interrupting the coagulation cascade. nih.gov

PTPN2: Protein tyrosine phosphatase non-receptor type 2 (PTPN2) is a negative regulator of inflammatory signaling and has emerged as a target for cancer immunotherapy. google.comnih.govresearchgate.net While direct inhibition of PTPN2 by this compound has not been reported, the development of small-molecule inhibitors for PTPN2 is an active area of research, and the thiophene carboxamide scaffold could potentially be explored for this purpose. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. nih.govmdpi.com Sulfonamide derivatives are well-known inhibitors of CAs. mdpi.comnih.gov Thiophene-2-sulfonamides, in particular, have been recognized as effective CA inhibitors. nih.gov The inhibition mechanism involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme. mdpi.com Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition of several human carbonic anhydrase isoforms, including hCA I, hCA II, and hCA VII, with inhibition constants (KI) in the nanomolar range. mdpi.com

Table of Research Findings for this compound and Related Compounds

| Biological Target | Compound Type | Key Findings | Reference |

| Apoptosis/Cell Cycle | Thiophene Carboxamide Derivatives | Induction of apoptosis via mitochondrial pathway; Caspase-3/7 activation. | nih.gov |

| Apoptosis/Cell Cycle | Isoxazole-Carboxamide Derivatives | Cell cycle arrest at G2/M phase. | nih.gov |

| Checkpoint Kinase-1 | 2-Ureido Thiophene Carboxamide | Potent inhibitors of Chk1. | nih.gov |

| VEGFR-2 | 1,3,4-Thiadiazole-based Derivatives | Nanomolar IC50 values. | nih.gov |

| VEGFR-2/BRAF | 4-Amino-2-thiopyrimidines | Submicromolar IC50 values against VEGFR-2. | nih.gov |

| DHX9 | Thiophene-2-carboxamide Derivatives | Included in libraries of potential DHX9 inhibitors. | google.comgoogle.com |

| P2Y14 Receptor | 4-Amide-thiophene-2-carboxyl Derivatives | Subnanomolar antagonistic activity (IC50: 0.40 nM). | nih.gov |

| Factor Xa | N2-Thiophenecarbonyl Anthranilamides | Prolongation of aPTT, indicating anticoagulant activity. | nih.gov |

| Carbonic Anhydrases | N-((4-sulfamoylphenyl)carbamothioyl) Amides | Nanomolar KI values against hCA I, hCA II, and hCA VII. | mdpi.com |

Research Applications in Materials Science and Advanced Materials

Organic Electronics and Optoelectronic Device Development

The π-conjugated system present in thiophene-based molecules is fundamental to their application in organic electronics. These materials are explored for their potential to create lightweight, flexible, and cost-effective electronic devices.

Thiophene-based compounds are widely recognized for their utility as active materials in Organic Field-Effect Transistors (OFETs). nih.gov These devices are crucial components in modern electronics, and organic semiconductors offer advantages such as low-cost fabrication and compatibility with flexible substrates. nih.govwikipedia.org Thiophene (B33073) derivatives often exhibit p-type semiconductor behavior, facilitating the transport of positive charge carriers (holes). For instance, certain derivatives have demonstrated efficient performance in OFETs with hole mobilities reaching up to 10⁻¹ cm² V⁻¹ s⁻¹. researcher.life The performance of an OFET is evaluated by its carrier mobility, on/off current ratio, and threshold voltage. nih.govresearchgate.net The development of new organic semiconductors, including thiophene carboxamides, is a key factor in achieving the high mobility and stability required for practical applications. nih.gov

Table 1: Performance of Selected Thiophene-Based Organic Field-Effect Transistors (OFETs)

| Compound Type | Reported Hole Mobility (μ) | Key Features |

|---|---|---|

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Not specified | Solution-processable small molecules. researcher.life |

| Thiophene-containing compound 3 (from study) | 0.31 cm² V⁻¹ s⁻¹ | Improved air stability compared to pentacene. nih.gov |

| A proposed thiophene derivative | up to 10⁻¹ cm² V⁻¹ s⁻¹ | Acts as an efficient p-type semiconductor. researcher.life |

Potential in Organic Semiconductors and Photovoltaic Devices

The class of thiophene-based π-conjugated organic molecules and polymers is a primary focus of research for use as organic semiconductors. nih.gov Their diverse properties stem from their relatively simple molecular structures which can be readily modified. nih.gov This versatility makes them suitable for a range of applications, including Organic Photovoltaics (OPVs), which convert light into electricity. nih.gov In OPVs, donor materials are a critical component, and polythiophene-based polymers are frequently used due to their thermal stability, ease of processing, and environmental friendliness. mdpi.com The efficiency of these devices is influenced by the properties of the organic donor material, such as its optical band gap and energy levels (HOMO/LUMO). mdpi.com For example, modifications to the chemical structure of polythiophenes have been shown to directly impact the power conversion efficiency (PCE) of organic solar cells. mdpi.com

Effective molecular design is crucial for developing high-performance organic semiconductors. nih.govnih.gov The goal is to enhance intramolecular charge-transfer (ICT) characteristics, which are key to the optical and electronic properties of donor-π-acceptor (D-π-A) compounds. iphy.ac.cn The thiophene ring is an excellent conjugating unit in these structures because its lower delocalization energy compared to benzene allows for more effective conjugation. iphy.ac.cn By introducing electron-donating and electron-accepting groups into the molecular structure, researchers can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning is critical for optimizing charge injection and transport in devices. For example, the introduction of electron-deficient groups like cyano or fluorine can lower the LUMO energy level, which reduces the barrier for electron injection in n-type OFETs. nih.gov The spatial arrangement and interaction between molecules in the solid state also play a pivotal role in charge carrier transport. nih.gov

Coordination Chemistry and Metal Complexation

The carboxamide group and the sulfur atom of the thiophene ring in N-(4-aminophenyl)thiophene-2-carboxamide provide potential coordination sites for metal ions. This allows for the formation of a wide array of metal complexes with interesting structural and electronic properties.

Thioamide and carboxamide derivatives are effective chelating ligands for complexation with transition metals. dnu.dp.ua The synthesis of metal complexes involving thiophene carboxamide ligands typically involves the reaction of the ligand with a metal salt, such as a metal chloride or acetate, in a suitable solvent. For example, thiosemicarbazone complexes are synthesized by condensing the ligand with various transition metal chloride salts. The reaction conditions, including solvent, temperature, and pH, can be controlled to direct the formation of specific coordination compounds with desired stoichiometries and structures. dnu.dp.ua The synthesis can be carried out using conventional heating or microwave irradiation to facilitate the reaction. nih.gov

A variety of analytical techniques are employed to characterize the resulting metal complexes. Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. dnu.dp.ua Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides information about the structure of the ligand and how it changes upon coordination to a metal center. researchgate.net

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the complexes. researchgate.net For a definitive determination of the three-dimensional structure, single-crystal X-ray diffraction is the most powerful technique. researchgate.netnih.govdnu.dp.ua This method provides precise information on bond lengths, bond angles, and the coordination geometry around the metal ion, confirming whether the ligand acts as a monodentate, bidentate, or bridging ligand. nih.govdnu.dp.ua Elemental analysis is also performed to confirm the empirical formula of the synthesized compounds. dnu.dp.uanih.gov

Table 2: Analytical Techniques for Characterization of Metal Complexes

| Technique | Purpose | Information Obtained |

|---|---|---|

| Infrared (IR) Spectroscopy | To identify ligand coordination sites | Shifts in vibrational bands (e.g., C=O, N-H) upon complexation. dnu.dp.ua |

| Nuclear Magnetic Resonance (NMR) | To determine the solution-state structure | Chemical shift changes of protons and carbons near coordination sites. researchgate.net |

| Mass Spectrometry | To confirm molecular weight and composition | Molecular ion peak and fragmentation patterns. researchgate.net |

| Single-Crystal X-ray Diffraction | To determine the solid-state structure | Precise bond lengths, angles, coordination geometry, and crystal packing. nih.govdnu.dp.ua |

| Elemental Analysis | To verify the empirical formula | Percentage composition of elements (C, H, N, S, etc.). dnu.dp.uanih.gov |

Ligand Properties and Coordination Modes of Thiophene Carboxamide

The thiophene carboxamide scaffold possesses multiple potential donor atoms, making it a versatile ligand in coordination chemistry. The specific coordination behavior depends on the metal center and the steric and electronic properties of the ligand's substituents.

Key potential coordination sites in thiophene carboxamide derivatives include:

The sulfur atom of the thiophene ring.

The oxygen atom of the carbonyl group.

The nitrogen atom of the amide group.

In complexes involving N-pyridyl-3-thienyl-alkyl-carboxamides with metals like Zn(II), Cu(II), and Co(II), bidentate complexation occurs through the carbonyl oxygen and the pyridine (B92270) nitrogen atoms. nih.gov Infrared spectroscopy data from these complexes show a lowering of the amide I band by approximately 40 cm⁻¹, which is consistent with coordination by the carbonyl oxygen atom. nih.gov The NH stretching mode indicates that the amide nitrogen is typically not involved in the coordination. nih.gov

While the thiophene sulfur can act as a coordination site, forming η¹(S) complexes, its involvement is not always guaranteed. researchgate.netresearchgate.net For instance, in certain metal complexes of N-(2-pyridylmethyl)-3-thenyl-carboxamide, the out-of-plane vibration of the thiophene ring remains relatively unshifted, suggesting the sulfur atom is not coordinating to the metal. nih.gov The conformational geometry of the thiophene-2-carboxamide moiety is also a significant factor. X-ray crystal structural analysis and density functional theory (DFT) calculations on related N-glycosyl-thiophene-2-carboxamides have shown that a conformation where the carbonyl oxygen and the thiophene sulfur are s-cis is generally more stable. universityofgalway.ie This spatial arrangement can facilitate chelation involving both the sulfur and oxygen atoms.

In the specific case of this compound, the presence of the terminal amino group on the phenyl ring introduces an additional potential coordination site. Ditopic amino-ligands can coordinate to a metal through the amino group while also participating in hydrogen bonding that reinforces the crystal lattice structure. mdpi.com

Development as Polymeric Precursors and Advanced Materials

The bifunctional nature of this compound, possessing a reactive primary amine on the phenyl ring and the thiophene-2-carboxamide core, makes it a valuable monomer for the synthesis of novel polymers such as azo dyes and polyamides. These polymers are of interest for their potential applications in advanced materials.

Synthesis of Azo Dyes and Polyamide Polymers

Azo Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). cuhk.edu.hk The synthesis of azo dyes from this compound involves a two-step process:

Diazotization : The primary aromatic amine group on the phenyl ring is converted into a diazonium salt. This reaction is typically carried out in an acidic solution (e.g., with hydrochloric acid) at low temperatures (0–5 °C) by adding sodium nitrite. cuhk.edu.hkunb.cajbiochemtech.com

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another amine. cuhk.edu.hknih.gov The diazonium ion acts as an electrophile and attacks the activated ring of the coupling partner to form the stable azo linkage.

The incorporation of the thiophene moiety is known to influence the color and properties of the resulting dyes, with many thiophene-based azo dyes exhibiting colors ranging from red to blue with good fastness properties. sapub.org

Polyamide Polymers

Aromatic polyamides, or aramids, are high-performance polymers known for their exceptional thermal stability and mechanical strength. lbp.world this compound can serve as a diamine monomer in the synthesis of novel aromatic polyamides. The polymerization is typically achieved through condensation reactions with dicarboxylic acid chlorides, such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC). lbp.world

The low-temperature solution polycondensation method is commonly employed, where the diamine and diacid chloride are reacted in an amide-type solvent like N,N-dimethylacetamide (DMAc). lbp.worldnih.gov The resulting polyamides incorporate the thiophene carboxamide unit as a pendant group or part of the main chain, which can enhance solubility and modify the thermal properties of the polymer. lbp.world The introduction of bulky, non-coplanar structures like the thiophene ring can disrupt chain packing, leading to improved solubility in organic solvents without significantly compromising thermal stability. lbp.worldnih.gov

Role in Material Development and Chemical Processes

The this compound structure is a building block for functional materials and a key intermediate in chemical synthesis. nih.gov Thiophene and its derivatives are recognized as important heterocyclic compounds with a wide range of applications in materials science and medicinal chemistry. researchgate.netnih.gov

In material development, polymers derived from this compound contribute to the creation of advanced materials with specific properties:

Electrochromic Materials : Aromatic polyamides and poly(amide-imide)s containing electroactive units like triphenylamine have been shown to possess stable electrochromic properties, meaning they can change color upon the application of an electrical potential. mdpi.com The thiophene moiety, known for its electronic properties, can be integrated into such polymer backbones to tune these characteristics.

High-Performance Polymers : The synthesis of aromatic polyamides from thiophene-containing diamines leads to polymers with high thermal stability and enhanced solubility. lbp.world These characteristics are highly desirable for processing and fabricating materials used in demanding applications, such as aerospace and electronics. lbp.world

Functional Dyes : Thiophene-based azo dyes are used for dyeing synthetic fibers like polyester, often providing a range of colors with good fastness to light and washing. sapub.org The specific shade and properties of the dye can be finely tuned by modifying the substituents on the thiophene and phenyl rings. jbiochemtech.comsapub.org

The versatility of the thiophene carboxamide scaffold allows it to be a key intermediate for synthesizing more complex molecules for various chemical and industrial processes. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings on N-(4-aminophenyl)thiophene-2-carboxamide

While dedicated research on this compound is not extensively documented, a substantial body of work on its close analogues allows for a synthesis of its probable characteristics and activities.

Standard synthetic routes to this class of compounds typically involve the coupling of a thiophene-2-carboxylic acid derivative with an aniline (B41778). A common method is the acylation of p-nitroaniline with thiophene-2-carbonyl chloride, followed by the catalytic reduction of the nitro group to the primary amine, yielding the final product. nih.govresearchgate.net Alternative approaches utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to directly form the amide bond between thiophene-2-carboxylic acid and the appropriate aniline. nih.govmdpi.com

The research on functionally similar thiophene (B33073) carboxamide derivatives points toward significant potential in several therapeutic areas, primarily oncology and infectious diseases.

Anticancer Activity: The thiophene carboxamide scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have been shown to act as potent inhibitors of key proteins involved in cancer progression.

VEGFR-2 Inhibition: Many thiophene-3-carboxamide (B1338676) and thieno[2,3-d]pyrimidine (B153573) derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. nih.govnih.gov By blocking this signaling pathway, these compounds can inhibit the formation of new blood vessels that tumors need to grow. nih.govmdpi.comrsc.org

Tubulin Polymerization Inhibition: Several derivatives have been developed as anti-mitotic agents that mimic Combretastatin A-4 (CA-4). nih.govresearchgate.net These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.govmdpi.com The aromaticity of the thiophene ring is considered a key contributor to these interactions. nih.govresearchgate.net

JAK2 Inhibition: A series of carboxamide-substituted thiophenes have been identified as inhibitors of Janus kinase 2 (JAK2), a tyrosine kinase whose mutations are frequently associated with myeloproliferative neoplasms. nih.govresearchgate.net

Antimicrobial Properties: Various thiophene-2-carboxamide derivatives have demonstrated notable antibacterial activity against a range of pathogens, including drug-resistant strains like ESBL-producing E. coli. nih.govmdpi.comresearchgate.net The proposed mechanisms include the inhibition of essential bacterial enzymes such as histidine kinases and interaction with outer membrane proteins. nih.govfrontiersin.org

Other Biological Activities: Research has also indicated that certain derivatives possess antioxidant and anti-inflammatory properties. nih.govsciensage.info

The table below summarizes the observed biological activities for several representative thiophene carboxamide derivatives, highlighting the versatility of this chemical scaffold.

| Derivative Class | Biological Activity | Mechanism of Action | Key Findings |

| Thiophene-3-carboxamides | Anticancer | VEGFR-2 Inhibition | Inhibition of angiogenesis, cell migration, and induction of apoptosis. nih.gov |

| Phenyl-thiophene-carboxamides | Anticancer | Tubulin Polymerization Inhibition | Act as biomimetics of Combretastatin A-4 (CA-4), causing mitotic arrest. nih.govresearchgate.net |

| Carboxamide-substituted thiophenes | Anticancer | JAK2 Inhibition | Potential treatment for myeloproliferative neoplasms. nih.gov |

| Amino/Hydroxy thiophene-2-carboxamides | Antimicrobial, Antioxidant | Multiple/Unspecified | Activity against Gram-positive and Gram-negative bacteria; free radical scavenging. nih.gov |

Identification of Current Knowledge Gaps and Unexplored Research Avenues

Despite the promising activities of its analogues, there are significant gaps in the scientific literature concerning this compound itself.

Lack of Compound-Specific Data: The most critical gap is the absence of comprehensive studies focused specifically on this compound. Much of its potential is inferred from derivatives, and its unique biological and physicochemical profile remains uncharacterized.

Incomplete Biological Profiling: The biological evaluation of the thiophene carboxamide scaffold has been heavily concentrated on oncology and microbiology. The potential of this compound in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or immunology, is completely unexplored.

Unconfirmed Molecular Targets: While analogues are known to inhibit targets like VEGFR-2 and tubulin, it is not confirmed whether this compound shares this activity. Its specific target profile and binding interactions have not been elucidated.

Absence of Materials Science Exploration: The thiophene ring is a fundamental building block in materials science, known for its valuable electronic and photophysical properties. researchgate.netresearchgate.net However, there is no research into the potential application of this compound as a component in advanced materials.

Prospective Research Directions

Addressing the identified knowledge gaps requires a multi-faceted research approach, spanning synthetic chemistry, molecular pharmacology, and materials science.

Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing this compound and its derivatives. Conventional methods often rely on stoichiometric coupling agents and harsh conditions. whiterose.ac.uk Prospective routes could include:

Biocatalysis: Employing enzymes like Candida antarctica lipase (B570770) B for direct amide bond formation offers a green alternative that operates under mild conditions and often requires minimal purification. nih.govnih.gov

Advanced Catalytic Systems: Exploring novel metal-catalyzed or organo-boronic acid-based catalysts could lead to more atom-economical and efficient amide bond formation with a broader substrate scope. bohrium.com

Flow Chemistry: The implementation of continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch synthesis.

A crucial future direction is to move from inference to direct evidence regarding the biological activity of this compound.

Target Validation: It is essential to perform in vitro assays to confirm whether the compound inhibits VEGFR-2, tubulin polymerization, JAK2, or other targets suggested by analogue studies. Techniques like cellular thermal shift assays (CETSA) can validate target engagement within a cellular context. nih.gov

Structural Biology: Obtaining a co-crystal structure of this compound with its protein target(s) through X-ray crystallography would provide definitive, atomic-level insight into its binding mode. This information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective future derivatives.

Broad-Spectrum Screening: The compound should be screened against large panels of kinases and other pharmacologically relevant targets to build a comprehensive biological profile and potentially uncover novel therapeutic applications beyond the currently anticipated ones.

The inherent properties of the thiophene nucleus warrant a dedicated investigation into the materials science applications of this compound. nih.govnih.gov

Organic Electronics: Research should be initiated to evaluate the compound as a building block for organic semiconductors. Its synthesis could be tailored to create oligomers or polymers for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.net